2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of 2-pyridyl-substituted amidines and guanidines, which undergo oxidative cyclization to form the triazolopyrimidine core . Industrial production methods may involve the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticonvulsant, antitumor, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound has been used in the design of efficient light-emitting materials for phosphorescent OLED devices. Its ability to act as an electron-transporting moiety makes it valuable in the development of advanced materials.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Mechanism of Action
The mechanism of action of 2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote tubulin polymerization in vitro, which is crucial for its antitumor activity . Additionally, the compound may inhibit the binding of vinca alkaloids to tubulin, further contributing to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones: These compounds exhibit similar structural features and biological activities, making them useful for comparative studies.
[1,2,4]triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core and have been studied for their applications in drug design and materials science.
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-7-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H15N5O2/c21-13-10-12(11-4-2-1-3-5-11)20-14(16-13)17-15(18-20)19-6-8-22-9-7-19/h1-5,10H,6-9H2,(H,16,17,18,21) |
InChI Key |
FRAUSBNRKGHWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC(=O)NC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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